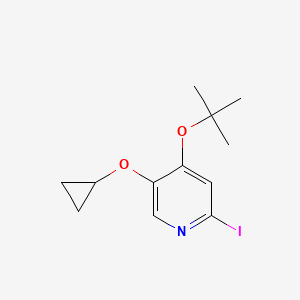
4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine
Description
4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with an iodine atom at the 2-position . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-iodo-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-9-6-11(13)14-7-10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
QUDIOIYSQCEULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via an alkylation reaction using tert-butyl alcohol and a suitable base.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodine atom to a hydrogen atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in various biochemical reactions, including halogen bonding and redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
4-Tert-butoxy-5-cyclopropoxy-2-iodopyridine can be compared with other similar compounds, such as:
2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine: This compound has a similar structure but with the iodine atom at the 4-position instead of the 2-position.
5-Tert-butoxy-3-cyclopropoxy-2-iodopyridine: This compound has the tert-butoxy and cyclopropoxy groups at different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


